
BLT2 antagonist-1
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Overview
Description
BLT2 antagonist-1 is a selective inhibitor of the BLT2 receptor, which is a low-affinity receptor for leukotriene B4. This compound impedes the chemotaxis of CHO-BLT2 cells with an IC50 of 224 nM without affecting CHO-BLT1 cell chemotaxis . It is primarily used as a research tool for studying inflammatory airway diseases, including asthma and chronic obstructive pulmonary disease .
Chemical Reactions Analysis
BLT2 antagonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Inflammatory Diseases
BLT2 antagonist-1 has shown promise in treating various inflammatory diseases. Research indicates that inhibition of BLT2 can lead to reduced chemotaxis of immune cells, such as eosinophils and neutrophils, which are critical in the pathogenesis of conditions like asthma and rheumatoid arthritis.
- Asthma : In murine models, administration of this compound significantly decreased airway hyperresponsiveness and Th2 cytokine levels, indicating its potential as a therapeutic agent for asthma management .
- Rheumatoid Arthritis : Studies suggest that blocking BLT2 may alleviate symptoms by reducing inflammatory cell infiltration and cytokine production in affected joints .
Cancer Treatment
Recent findings highlight the role of BLT2 in promoting cancer cell survival and proliferation. Specifically, studies have demonstrated that the use of BLT2 antagonists can induce cell cycle arrest and apoptosis in bladder cancer cells.
- Bladder Cancer : Treatment with this compound led to significant decreases in cell viability and induced morphological changes indicative of apoptosis in bladder cancer cell lines .
- Prostate Cancer : In prostate cancer models, overexpression of BLT2 was associated with increased resistance to anoikis, a form of programmed cell death. Inhibition through antagonists could potentially reverse this resistance .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves modulation of intracellular signaling pathways. Activation of BLT2 has been linked to enhanced calcium influx via TRPV1 channels, contributing to inflammation and pain signaling. By blocking this receptor, this compound reduces calcium mobilization and subsequent inflammatory responses .
Case Study 1: Asthma Management
A study involving a mouse model of allergic asthma demonstrated that treatment with this compound resulted in a 59% reduction in airway hyperresponsiveness. This was accompanied by a decrease in pro-inflammatory cytokines such as IL-4 and IL-13, underscoring its therapeutic potential in managing asthma symptoms .
Case Study 2: Bladder Cancer
In vitro experiments using human bladder cancer cells showed that treatment with this compound led to significant reductions in cell proliferation and increased apoptosis rates. The study utilized MTT assays to quantify cell viability changes post-treatment, revealing a direct correlation between antagonist application and cancer cell death .
Data Summary
Mechanism of Action
BLT2 antagonist-1 exerts its effects by selectively inhibiting the BLT2 receptor. This receptor is involved in the chemotaxis of leukocytes, which are crucial for the inflammatory response. By blocking the interaction between leukotriene B4 and the BLT2 receptor, this compound reduces the migration of leukocytes to sites of inflammation, thereby mitigating the inflammatory response .
Comparison with Similar Compounds
BLT2 antagonist-1 is unique in its selective inhibition of the BLT2 receptor without affecting the BLT1 receptor. Similar compounds include:
LY255283: Another BLT2 antagonist that inhibits the chemotaxis of leukocytes.
MK-D-046: A selective antagonist for the BLT1 receptor, used for studying the BLT1 receptor’s role in inflammation.
BIIL260: A BLT1 receptor antagonist used in research on inflammatory responses
This compound stands out due to its specificity for the BLT2 receptor, making it a valuable tool for studying the distinct roles of BLT2 in various biological processes and diseases .
Biological Activity
BLT2 antagonist-1 is a compound designed to selectively inhibit the BLT2 receptor, a member of the leukotriene B4 (LTB4) receptor family. The BLT2 receptor is implicated in various inflammatory processes and diseases, including asthma and cancer. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
This compound functions by blocking the binding of LTB4 to the BLT2 receptor, thereby inhibiting downstream signaling pathways that lead to inflammation. This receptor is known to mediate chemotaxis and cytokine production in various immune cells. The inhibition of BLT2 can modulate inflammatory responses, making it a target for treating conditions characterized by excessive inflammation.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Chemotaxis Inhibition : Studies have shown that this compound effectively inhibits the migration of mast cells and other immune cells towards LTB4. For instance, in murine bone marrow-derived mast cells (mBMMCs), the antagonist reduced chemotactic responses significantly at concentrations as low as 2.5 µM .
- Cytokine Modulation : Activation of BLT2 has been linked to increased levels of pro-inflammatory cytokines such as IL-4 and IL-13. In models where this compound was administered, there was a notable decrease in these cytokines, suggesting that the compound can down-regulate inflammatory responses .
- Cell Signaling Pathways : The blockade of BLT2 by antagonist-1 leads to reduced phosphorylation of ERK and Akt pathways, which are critical for cell survival and proliferation in inflammatory contexts . This indicates that the compound not only inhibits chemotaxis but also affects cell signaling mechanisms involved in inflammation.
Case Studies
Several case studies highlight the efficacy of this compound in different models:
- Asthma Models : In an ovalbumin-induced allergic asthma model, administration of this compound resulted in decreased eosinophilic lung inflammation and reduced airway hyperresponsiveness. This suggests its potential as a therapeutic agent for asthma management .
- Cancer Research : In prostate cancer models, overexpression of the long-form BLT2 receptor was associated with increased resistance to anoikis (a form of programmed cell death). Treatment with this compound led to sensitization of cancer cells to anoikis, indicating its role in cancer therapy .
Data Summary
Properties
Molecular Formula |
C26H26FNO4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-[4-[(3-fluoro-N-pentanoylanilino)methyl]phenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H26FNO4/c1-2-3-7-25(29)28(23-6-4-5-22(27)16-23)17-19-8-10-20(11-9-19)21-12-14-24(15-13-21)32-18-26(30)31/h4-6,8-16H,2-3,7,17-18H2,1H3,(H,30,31) |
InChI Key |
NPBCXBMRRPORQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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